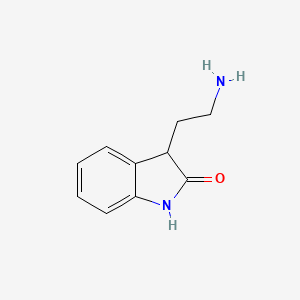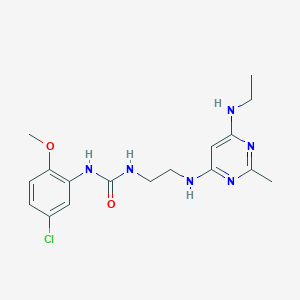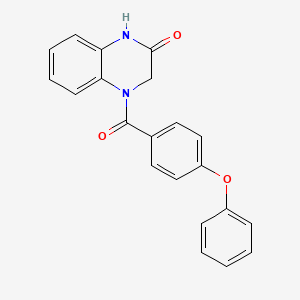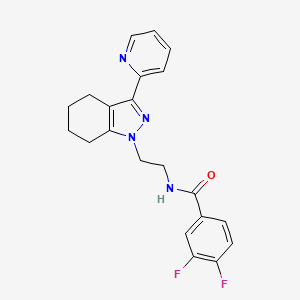
3-(2-aminoetil)-1,3-dihidro-2H-indol-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one, also known as tryptamine, is a naturally occurring monoamine alkaloid. It is structurally related to the amino acid tryptophan and serves as a precursor to several important biomolecules, including serotonin and melatonin. Tryptamine is found in various plants, fungi, and animals, and it plays a significant role in neurotransmission and other biological processes .
Aplicaciones Científicas De Investigación
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one has numerous applications in scientific research:
Mecanismo De Acción
Target of Action
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one, also known as 3-(2-aminoethyl)indolin-2-one, is a complex compound with a structure similar to that of serotonin . Serotonin, also known as 5-hydroxytryptamine, is a monoamine neurotransmitter that plays a crucial role in various physiological processes . Therefore, it’s plausible that 3-(2-aminoethyl)indolin-2-one may interact with serotonin receptors, which are its primary targets .
Mode of Action
Given its structural similarity to serotonin, it’s likely that it interacts with serotonin receptors in a similar manner . This interaction could lead to changes in the transmission of signals in the nervous system, affecting mood, cognition, and other physiological processes .
Biochemical Pathways
The biochemical pathways affected by 3-(2-aminoethyl)indolin-2-one are likely to be similar to those influenced by serotonin. Serotonin is involved in numerous biochemical pathways, including those related to mood regulation, digestion, and sleep . .
Pharmacokinetics
Given its structural similarity to serotonin, it’s plausible that it may have similar adme properties . These properties can significantly impact the bioavailability of the compound, influencing its effectiveness and potential side effects.
Result of Action
The molecular and cellular effects of 3-(2-aminoethyl)indolin-2-one’s action are likely to be diverse, given the wide range of physiological processes influenced by serotonin . These effects could potentially include changes in mood, cognition, digestion, and sleep patterns . .
Action Environment
The action, efficacy, and stability of 3-(2-aminoethyl)indolin-2-one are likely to be influenced by various environmental factors. These could include the presence of other neurotransmitters, the pH of the environment, and the presence of specific enzymes . Understanding these factors is crucial for predicting the compound’s behavior in different physiological contexts.
Análisis Bioquímico
Biochemical Properties
It’s hypothesized that it may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
It’s speculated that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one remains unclear. It’s hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one can be achieved through several methods:
Reduction of Indole-3-acetaldehyde: This method involves the reduction of indole-3-acetaldehyde using sodium borohydride (NaBH4) in methanol to yield tryptamine.
Decarboxylation of Tryptophan: Tryptophan can be decarboxylated using pyridoxal phosphate as a cofactor to produce tryptamine.
Industrial Production Methods
Industrial production of tryptamine typically involves the decarboxylation of tryptophan using enzymatic or chemical methods. The enzymatic method employs tryptophan decarboxylase, while the chemical method uses high temperatures and acidic conditions to achieve decarboxylation .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: Tryptamine can be oxidized to form indole-3-acetaldehyde or indole-3-acetic acid.
Reduction: Reduction of tryptamine can yield dihydrotryptamine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted tryptamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.
Reduction: Dihydrotryptamine.
Substitution: Various substituted tryptamines.
Comparación Con Compuestos Similares
3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one is similar to other indole derivatives, such as:
Serotonin (5-hydroxytryptamine): Both compounds share a common indole structure and play roles in neurotransmission.
Melatonin (5-methoxy-N-acetyltryptamine): Melatonin is derived from tryptamine and is involved in regulating sleep-wake cycles.
Bufotenin (5-hydroxy-N,N-dimethyltryptamine): Bufotenin is a naturally occurring tryptamine derivative with psychoactive properties.
The uniqueness of 3-(2-aminoethyl)-1,3-dihydro-2H-indol-2-one lies in its versatility as a precursor to various biologically active compounds and its role in multiple physiological processes .
Propiedades
IUPAC Name |
3-(2-aminoethyl)-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDFIVJGWVHZAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2404405.png)
![N-(3-chloro-4-fluorophenyl)-5-[(3-fluoro-4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2404406.png)

![2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B2404409.png)


![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B2404419.png)
![1-(Chloromethyl)-3-pentylbicyclo[1.1.1]pentane](/img/structure/B2404420.png)

![N-(furan-2-ylmethyl)-N'-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2404422.png)
![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-(2-propynyl)-1H-imidazole](/img/structure/B2404423.png)
![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2404426.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2404427.png)
